5-Hydroxy-L-lysine is primarily derived from the enzymatic hydroxylation of L-lysine, which occurs naturally in the body. It can also be synthesized through chemical methods in laboratory settings. The compound is found in collagen-rich tissues, indicating its biological significance.
This compound falls under the category of amino acids and their derivatives. It is classified as a non-proteinogenic amino acid due to its role in specific biochemical pathways rather than being a building block of proteins.
The synthesis of 5-Hydroxy-L-lysine hydrochloride can be achieved through various methods:
The enzymatic method is preferred for its specificity and mild reaction conditions, which help preserve the integrity of the amino acid structure. Chemical synthesis may require more stringent conditions and purification steps to obtain a high yield of the desired product.
The molecular formula of 5-Hydroxy-L-lysine hydrochloride is C6H14ClN2O3. The compound features a hydroxyl group (-OH) attached to the fifth carbon atom of the lysine backbone, distinguishing it from standard L-lysine.
The molecular weight is approximately 192.64 g/mol. The compound exists as a white crystalline powder and is soluble in water due to the presence of the hydrochloride moiety.
5-Hydroxy-L-lysine hydrochloride can participate in various chemical reactions, primarily involving:
These reactions are essential for modifying the compound for specific applications, such as enhancing bioavailability or targeting specific tissues in therapeutic contexts.
The mechanism by which 5-Hydroxy-L-lysine exerts its effects primarily involves:
Research indicates that adequate levels of 5-Hydroxy-L-lysine are necessary for optimal collagen synthesis, impacting skin health and wound healing.
Relevant analyses indicate that maintaining proper storage conditions is crucial for preserving the integrity of this compound.
5-Hydroxy-L-lysine hydrochloride has several scientific uses:
5-Hydroxy-L-lysine hydrochloride is a modified amino acid exclusively formed through the post-translational hydroxylation of lysine residues within collagen chains. This critical reaction is catalyzed by lysyl hydroxylase (LH) enzymes, which are iron(II)- and 2-oxoglutarate-dependent dioxygenases. Three isoforms exist in humans: lysyl hydroxylase 1, lysyl hydroxylase 2, and lysyl hydroxylase 3 (encoded by PLOD1, PLOD2, and PLOD3 genes, respectively). These enzymes hydroxylate specific lysyl residues in the Y-position of collagen’s repeating Gly-X-Y triple-helical sequences, converting lysine to 5-hydroxylysine hydrochloride. The reaction requires molecular oxygen, Fe²⁺, ascorbate (to maintain iron reduction), and α-ketoglutarate, which is decarboxylated to succinate during catalysis [5] [9].
Lysyl hydroxylase 2 exhibits distinct substrate specificity, preferentially targeting lysine residues in collagen’s non-helical telopeptide domains. Studies using lysyl hydroxylase 2-null osteoblastic cells demonstrated a complete absence of hydroxylysine at telopeptidyl sites (α1 Lys-9N, α2 Lys-5N, α1 Lys-16C), abolishing hydroxylysine-aldehyde-derived cross-links. This significantly diminished collagen fibril diameter, increased collagen solubility, and impaired mineralization—highlighting lysyl hydroxylase 2’s non-redundant role in collagen stabilization [3]. Conversely, lysyl hydroxylase 1 primarily hydroxylates helical lysines, while lysyl hydroxylase 3 possesses additional glycosyltransferase activity. Regulatory chaperones like FK506-binding protein 65 and cyclophilin B fine-tune lysyl hydroxylase activity and localization within the endoplasmic reticulum [3] [8].
Table 1: Functional Specialization of Lysyl Hydroxylase Isoforms
Isoform | Gene | Primary Catalytic Site Specificity | Key Functional Outcome |
---|---|---|---|
Lysyl hydroxylase 1 | PLOD1 | Helical domain lysines | Collagen triple-helix stability |
Lysyl hydroxylase 2 | PLOD2 | Telopeptide domain lysines | Hydroxylysine-aldheyde cross-link formation, fibril organization |
Lysyl hydroxylase 3 | PLOD3 | Helical domain lysines, glycosyltransferase activity | Glycosylated hydroxylysine formation |
The enzymatic hydroxylation of lysine by lysyl hydroxylases exhibits absolute stereoselectivity, producing exclusively the (2S,5R)-5-hydroxylysine diastereomer (L-normal-5-hydroxylysine). This specificity arises from the precise positioning of the lysyl side chain within the enzyme’s active site, facilitating pro-R hydrogen abstraction at C5 and oxygen insertion to generate the R-configured hydroxyl group. The (2S,5R) configuration is biologically mandatory for its role in collagen cross-linking and glycosylation [4].
Chemical synthesis studies confirm the difficulty of generating pure stereoisomers. Traditional synthetic routes often yield racemic mixtures of all four possible stereoisomers: (2S,5R), (2S,5S), (2R,5R), and (2R,5S). Separation requires intricate enzymatic or chemical resolution techniques. Notably, commercially available "5-hydroxylysine" derived from gelatin hydrolysates contains significant amounts of the (2R,5R) epimer (D-allo-5-hydroxylysine), formed through acid-catalyzed epimerization at C2 during hydrolysis. Analytical methods for biological samples must therefore distinguish between the physiologically relevant (2S,5R) isomer and the epimeric artifact [4]. The strict conservation of the 5R configuration underscores its critical role in collagen biochemistry. The hydroxylysyl residue’s spatial orientation governs its participation in cross-linking reactions and its recognition by downstream modifying enzymes like the glycosyltransferases GLT25D1/COLGALT1 and GLT25D2/COLGALT2 [8].
Table 2: Stereochemical Configurations of 5-Hydroxylysine Isomers
Stereoisomer Designation | C2 Configuration | C5 Configuration | Occurrence |
---|---|---|---|
L-normal-5-Hydroxylysine | S | R | Natural form in collagen |
L-allo-5-Hydroxylysine | S | S | Synthetic, non-natural |
D-normal-5-Hydroxylysine | R | R | Epimerization artifact in hydrolysates |
D-allo-5-Hydroxylysine | R | S | Synthetic, non-natural |
The enzymatic machinery for 5-hydroxylysine biosynthesis demonstrates remarkable evolutionary conservation across metazoans, underscoring its fundamental role in extracellular matrix biology. Lysyl hydroxylase homologs are present in vertebrates, invertebrates (including Drosophila and C. elegans), and even early-diverging animals like sponges. The critical function of lysyl hydroxylase 2 in telopeptidyl hydroxylation is conserved in vertebrates, as evidenced by zebrafish (Danio rerio) models. Lysyl hydroxylase 2 mutant zebrafish exhibit skeletal defects mirroring human Bruck syndrome, characterized by impaired hydroxylation of the α1(I) C-telopeptide lysine (position 16C) and defective collagen cross-linking [3].
Beyond animals, lysine hydroxylation occurs via distinct pathways in other kingdoms. Some Gram-negative bacteria (e.g., Marinomonas mediterranea, Pseudoalteromonas tunicata) express lysine ε-oxidases (EC 1.4.3.20), which catalyze the oxidation of lysine to generate antimicrobial hydrogen peroxide, rather than for structural matrix modification [10]. Furthermore, cyanobacteria utilize a variant of the diaminopimelate pathway involving hydroxylated intermediates for lysine biosynthesis, but this pathway produces free lysine, not hydroxylysine incorporated into structural proteins [5] [9]. Crucially, the specific post-translational hydroxylation of lysine within collagenous domains remains a hallmark of multicellular animals, facilitated by the evolutionarily conserved PLOD enzyme family. The glycosyltransferases acting on hydroxylysine, such as GLT25D1, also show conservation in vertebrates and are implicated in developmental processes; mutations in these genes are linked to connective tissue disorders [8].
Table 3: Evolutionary Distribution of Key Enzymes in 5-Hydroxylysine Metabolism
Organism Group | Lysyl Hydroxylase Homologs | Hydroxylysine Glycosyltransferases | Primary Function of Hydroxylysine |
---|---|---|---|
Vertebrates (e.g., Human, Mouse, Zebrafish) | Lysyl hydroxylase 1, Lysyl hydroxylase 2, Lysyl hydroxylase 3 (PLOD1/2/3) | GLT25D1/COLGALT1, GLT25D2/COLGALT2 | Collagen cross-linking, glycosylation, matrix stability |
Invertebrates (e.g., Drosophila, C. elegans) | PLOD homologs identified | Putative glycosyltransferases inferred | Collagen/ECM stability (cuticle, basement membrane) |
Bacteria (e.g., Marinomonas) | Absent | Absent | Lysine ε-oxidase activity for H₂O₂ production (antimicrobial) |
Cyanobacteria (e.g., Anabaena) | Absent | Absent | Hydroxylated intermediates in lysine biosynthesis (DAP pathway) |
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